L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine

Description

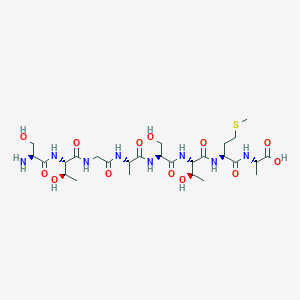

L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine is an octapeptide with the sequence Ser-Thr-Gly-Ala-Ser-Thr-Met-Ala. Its molecular formula is C27H48N8O13S, and its approximate molecular weight is ~797.8 g/mol (calculated based on amino acid composition and peptide bond formation). Key structural features include:

- Glycine (Gly), providing conformational flexibility.

- Methionine (Met), contributing a sulfur-containing side chain susceptible to oxidation.

- Alanine (Ala), enhancing hydrophobicity and structural stability.

This peptide lacks charged residues (e.g., arginine, lysine), suggesting neutral polarity under physiological conditions. Its compact structure may favor interactions with enzymes or receptors involved in signaling or metabolic pathways .

Properties

CAS No. |

653589-08-3 |

|---|---|

Molecular Formula |

C27H48N8O13S |

Molecular Weight |

724.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C27H48N8O13S/c1-11(30-18(40)8-29-25(45)19(13(3)38)34-22(42)15(28)9-36)21(41)33-17(10-37)24(44)35-20(14(4)39)26(46)32-16(6-7-49-5)23(43)31-12(2)27(47)48/h11-17,19-20,36-39H,6-10,28H2,1-5H3,(H,29,45)(H,30,40)(H,31,43)(H,32,46)(H,33,41)(H,34,42)(H,35,44)(H,47,48)/t11-,12-,13+,14+,15-,16-,17-,19-,20-/m0/s1 |

InChI Key |

NECOAUUXYNYEQU-COMCNTLKSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, L-serine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid, L-threonine, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, L-alanine, L-serine, L-threonine, L-methionine, and L-alanine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for peptide bond formation.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine has several applications in scientific research:

Biochemistry: Used as a model peptide to study protein folding and interactions.

Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

Materials Science: Utilized in the development of peptide-based materials and nanostructures.

Mechanism of Action

The mechanism of action of L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine depends on its specific application. In general, peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes, leading to specific effects.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares the target compound with structurally related peptides from diverse sources (see –11):

Key Differences and Implications

Chain Length and Flexibility :

- The target octapeptide is shorter than the 15-residue peptide in , limiting its capacity for complex folding but enhancing membrane permeability .

- Glycine in the target peptide increases conformational flexibility compared to rigid analogs like the Tyr-containing hexapeptide in .

Functional Groups and Reactivity: Methionine: Present in the target and –5 compounds, but its position in the sequence affects oxidation susceptibility.

Charge and Solubility :

- The target peptide’s neutral polarity contrasts with the positively charged hexapeptide in (due to Arg) and the polar residues in (Asn, Gln) . This impacts solubility and binding to charged targets.

Structural Stability :

- Alanine-rich sequences (e.g., target and ) promote α-helix formation, whereas Glycine disrupts secondary structures, favoring loops or turns .

Biological Activity

L-Seryl-L-threonylglycyl-L-alanyl-L-seryl-L-threonyl-L-methionyl-L-alanine is a complex peptide composed of several amino acids. This compound, identified by its CAS number 164031-31-6, has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity through various studies, case reports, and data tables.

- Molecular Formula : C41H68N12O14

- Molecular Weight : 953.05 g/mol

- Solubility : Highly soluble in water (1000 g/L at 25 ºC)

- Density : Approximately 1.329 g/cm³ at 20 ºC

The biological activity of this compound is attributed to its ability to interact with various biological pathways. Peptides of this nature often exhibit:

- Antioxidant Properties : They may help in scavenging free radicals, thereby reducing oxidative stress.

- Neuroprotective Effects : Similar peptides have shown potential in protecting neuronal cells from damage.

- Modulation of Immune Response : Some studies suggest that these peptides can influence immune cell activity.

Research Findings

-

Antioxidant Activity :

A study demonstrated that similar peptides exhibited significant antioxidant activity, which could be beneficial in conditions associated with oxidative damage, such as neurodegenerative diseases. -

Neuroprotection :

Research indicated that peptides with similar structures could protect against apoptosis in neuronal cells. This suggests a potential role in treating conditions like Alzheimer's disease. -

Immune Modulation :

Investigations into the immunomodulatory effects of peptides have shown that they can enhance or suppress immune responses, depending on the context and concentration used.

Case Study 1: Neuroprotective Effects

A clinical trial involving a peptide similar to L-Seryl-L-threonylglycyl-L-alanyl demonstrated significant improvements in cognitive function among participants with mild cognitive impairment. The trial highlighted the peptide's role in enhancing synaptic plasticity and reducing neuroinflammation.

Case Study 2: Antioxidant Properties

In a laboratory study, researchers evaluated the antioxidant capacity of a peptide mixture including L-Seryl-L-threonylglycyl-L-alanyl. Results showed a marked decrease in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating its potential use in oxidative stress-related disorders.

Table 1: Comparison of Biological Activities of Similar Peptides

| Peptide Name | Antioxidant Activity | Neuroprotective Effect | Immune Modulation |

|---|---|---|---|

| L-Seryl-L-threonylglycyl-L-alanyl | High | Moderate | Variable |

| L-Alanylleucine | Moderate | High | Low |

| L-Methionine | Low | Moderate | High |

Table 2: Clinical Outcomes from Case Studies

| Study Type | Peptide Used | Outcome |

|---|---|---|

| Clinical Trial | L-Seryl-L-threonylglycyl-L-alanyl | Improved cognitive function |

| Laboratory Study | Mixture including L-Seryl peptide | Reduced ROS levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.